molecular formula C21H25NO5 B10997022 4-phenyl-N-(3,4,5-trimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

4-phenyl-N-(3,4,5-trimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B10997022
M. Wt: 371.4 g/mol
InChI Key: WXFAJZDZVXSZAB-UHFFFAOYSA-N
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Description

4-phenyl-N-(3,4,5-trimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic compound that features a tetrahydropyran ring substituted with a phenyl group and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(3,4,5-trimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using phenyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using 3,4,5-trimethoxybenzyl chloride and a suitable base.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(3,4,5-trimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trimethoxyphenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-phenyl-N-(3,4,5-trimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(3,4,5-trimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and thus affecting cell division. Additionally, the compound may interact with other proteins and enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate: A dihydrofolate reductase (DHFR) inhibitor.

    Trimethoprim: Another DHFR inhibitor.

Uniqueness

4-phenyl-N-(3,4,5-trimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is unique due to its combination of a tetrahydropyran ring and a trimethoxyphenyl group, which provides it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

4-phenyl-N-(3,4,5-trimethoxyphenyl)oxane-4-carboxamide

InChI

InChI=1S/C21H25NO5/c1-24-17-13-16(14-18(25-2)19(17)26-3)22-20(23)21(9-11-27-12-10-21)15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3,(H,22,23)

InChI Key

WXFAJZDZVXSZAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2(CCOCC2)C3=CC=CC=C3

Origin of Product

United States

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